molecular formula C9H10N2O B8462927 1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanol

1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanol

Cat. No. B8462927
M. Wt: 162.19 g/mol
InChI Key: PXFRKXIQWLBXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanol

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanol

InChI

InChI=1S/C9H10N2O/c1-6(12)8-4-7-2-3-10-5-9(7)11-8/h2-6,11-12H,1H3

InChI Key

PXFRKXIQWLBXMA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(N1)C=NC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde (0.80 g, 5.47 mmol) in THF (27.4 mL) was slowly added methylmagnesium chloride (22% by weight in THF, 5.0 mL, 15.3 mmol) at 0° C. under a nitrogen atmosphere. The ice/water bath was removed, and the reaction mixture was stirred for 45 min. The reaction mixture was quenched with methanol and concentrated to dryness. The solid residue was treated with water (50 mL) and sonicated. The solids were filtered and collected, but they were shown to be undesired material. The water filtrate was concentrated to dryness, treated with 6 N HCl (2.55 mL) and concentrated to dryness again. The resulting orange solid was diluted with EtOAc and treated with saturated NaHCO3. The aqueous layer was extracted with EtOAc (3×). The combined organic extracts were washed with saturated NaCl and dried over Na2SO4. The organic extract was filtered and concentrated to provide 1-(1H-pyrrolo[2,3-c]pyridin-2-yl)ethanol (0.67 g, 75%) as a tan solid: 1H NMR (300 MHz, CD3OD) δ1.59 (3H, d, J=6.6 Hz), 5.05 (1H, q, J=6.6 Hz), 6.41 (1H, s), 7.49-7.51 (1H, m), 8.00 (1H, d, J=5.6 Hz), 8.60 (1H, s); ESI MS m/z 163 [C9H10N2O+H]+; HPLC (Method A) 89.0% (AUC), tR=9.34 min.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
27.4 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.